Dimethyl(trimethylsilylmethyl)amine
Overview
Description
Dimethyl(trimethylsilylmethyl)amine is an organosilicon compound with the molecular formula C₆H₁₇NSi. It is characterized by the presence of a trimethylsilyl group attached to a dimethylamino group. This compound is known for its utility in organic synthesis, particularly as a silylating agent and in the preparation of various derivatives .
Scientific Research Applications
Dimethyl(trimethylsilylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphoramidites and other organosilicon compounds.
Biology: It is employed in the modification of biomolecules for analytical purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(trimethylsilylmethyl)amine can be synthesized through several methods. One common method involves the reaction of dimethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(trimethylsilylmethyl)amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Silylation Reactions: It is commonly used as a silylating agent to introduce trimethylsilyl groups into other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can react with this compound under mild conditions to form substituted amines.
Silylation: Reagents like chlorotrimethylsilane are used in the presence of a base to facilitate the silylation process.
Major Products Formed
The major products formed from these reactions include various silylated derivatives and substituted amines, depending on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of dimethyl(trimethylsilylmethyl)amine involves its ability to act as a nucleophile in substitution reactions and as a silylating agent. The trimethylsilyl group provides steric protection and enhances the reactivity of the compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar silylating properties.
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Uniqueness
Dimethyl(trimethylsilylmethyl)amine is unique due to its dual functionality as both a nucleophile and a silylating agent, making it versatile in various chemical reactions. Its structure allows for selective reactions, providing an advantage over other silylating agents .
Properties
IUPAC Name |
N,N-dimethyl-1-trimethylsilylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi/c1-7(2)6-8(3,4)5/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSBZHYDUVVKHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171193 | |
Record name | Dimethyl(trimethylsilylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18182-40-6 | |
Record name | Dimethyl(trimethylsilylmethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018182406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl(trimethylsilylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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